molecular formula C13H18ClNO B7846627 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide

Cat. No.: B7846627
M. Wt: 239.74 g/mol
InChI Key: XYOVEIQIBXNWMC-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide (CAS 1181976-87-3) is a high-purity chemical intermediate primarily utilized in research and development, particularly in the field of agrochemistry. With the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol, this compound belongs to the chloroacetamide family, a class known for its herbicidal activity . Its structure, characterized by an isopropyl and an ortho-methylbenzyl group attached to the amide nitrogen, makes it a valuable scaffold for synthesizing and studying novel herbicide candidates . Researchers employ this compound to investigate structure-activity relationships, aiming to develop more effective and selective weed control solutions. It is essential to handle this material with care; it is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE) including gloves and eye/face protection is required, and it should only be used in a well-ventilated area . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-methylphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)15(13(16)8-14)9-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOVEIQIBXNWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Foundational Synthetic Routes for Propyzamide (B133065) Development

The development of Propyzamide has been underpinned by several foundational synthetic strategies. A primary and well-documented route involves the formal condensation of a carboxylic acid derivative with an amine. nih.govnih.gov This method typically proceeds in a two-step sequence.

A common industrial synthesis starts with 3,5-dichlorobenzoic acid as the raw material. google.com This precursor is first chlorinated, often using an agent like thionyl chloride, to generate the more reactive intermediate, 3,5-dichlorobenzoyl chloride. google.com Subsequently, this acid chloride is reacted with N-isopropyl-N-(2-methyl-benzyl)-amine (or a related precursor like 3-amino-3-methyl butyne) in the presence of a base and a suitable solvent. google.com The final steps involve filtering, drying, and recrystallizing the reaction product to obtain pure Propyzamide. google.com The synthesis of the 3,5-dichlorobenzoic acid precursor itself can begin from cyanophenyl, which is chlorinated to form 3,5-dichlorobenzonitrile (B1202942) and subsequently hydrolyzed. google.com

An alternative, more streamlined approach has also been reported, which improves reaction efficiency. herts.ac.uk This method begins with 3,5-dichlorobenzeneformonitrile as the key starting material and utilizes a one-step synthesis involving an alcoholysis reaction with 3-methyl-3-hydroxybutyne under Lewis acid catalytic conditions to produce Propyzamide. herts.ac.uk This pathway is noted for enhancing the product yield and reducing waste emissions. herts.ac.uk

RouteStarting Material(s)Key Intermediates / ReagentsDescription
Two-Step Amidation 3,5-Dichlorobenzoic AcidThionyl Chloride, 3-amino-3-methyl butyneThe carboxylic acid is converted to a more reactive acid chloride, which then undergoes amidation with the appropriate amine. google.com
One-Step Synthesis 3,5-Dichlorobenzeneformonitrile3-Methyl-3-hydroxybutyne, Lewis Acid CatalystA streamlined process involving an alcoholysis reaction to form the final product directly, enhancing yield and reducing waste. herts.ac.uk

Advanced Methodologies in Propyzamide Synthesis Research

As chemical synthesis technology evolves, advanced methodologies are being explored to enhance efficiency, safety, and sustainability. While specific applications to Propyzamide are not widely published, the principles of continuous flow and microwave-assisted synthesis are highly relevant to its production.

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing, such as superior heat and mass transfer, improved safety, and process control. mdpi.comnih.gov This methodology involves pumping reactants through a network of tubes or channels, where the reaction occurs. researchgate.net The ability to telescope multiple reaction steps without isolating intermediates can dramatically improve efficiency. mdpi.comnih.gov For a multi-step synthesis like that of Propyzamide, a flow system could integrate the chlorination of 3,5-dichlorobenzoic acid and the subsequent amidation reaction into a single, uninterrupted process, potentially increasing throughput and consistency. nih.gov The confinement of hazardous reagents and reactions within a closed system also enhances operational safety. flinders.edu.au

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratioHigh surface area-to-volume ratio allows for rapid heating/cooling and excellent temperature control. chemimpex.com
Mixing Often inefficient, can lead to local concentration/temperature gradientsEfficient micromixing leads to improved reaction homogeneity and reproducibility. chemimpex.com
Safety Large volumes of reactants and intermediates can pose significant hazardsSmall reaction volumes at any given time minimize risk; hazardous intermediates can be generated and consumed in situ. flinders.edu.au
Scalability Scaling up can be complex and require process redesign"Scaling out" is achieved by running the system for longer or using multiple systems in parallel, simplifying scale-up. researchgate.net
Process Control Manual or semi-automated control over bulk reactionHigh degree of automation and integration of in-line analysis for real-time monitoring and optimization. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often resulting in dramatic reductions in reaction time, from hours to minutes. biotage.com This technique can lead to cleaner reactions with higher yields compared to conventional heating methods. researchgate.net The amidation step in Propyzamide synthesis is a prime candidate for microwave acceleration, as amide bond formation is a reaction class that often benefits significantly from microwave energy. youtube.com The use of microwave reactors allows for precise control over temperature and pressure, enabling reactions to be performed at temperatures above the solvent's boiling point in sealed vessels, which can significantly increase reaction rates. biotage.com

Exploration of Structural Modifications and Analog Synthesis for Activity Modulation

The generation of structural analogs is a cornerstone of developing and optimizing the activity of agrochemicals. rsc.org By systematically altering the molecular structure of a parent compound like Propyzamide, chemists can probe structure-activity relationships (SAR) to enhance efficacy, modify selectivity, or improve environmental properties. drugdesign.org

The Propyzamide molecule offers several sites for modification. Key areas for analog synthesis include:

The Phenyl Ring: Altering the substitution pattern (e.g., changing the position or nature of the halogen atoms) can influence the molecule's binding affinity to its target site and affect its metabolic stability.

The N-isopropyl Group: Modifying the size and nature of this alkyl group can impact steric interactions within the biological target.

The N-benzyl Group: Substitution on the benzyl (B1604629) ring can probe hydrophobic pockets and other interactions at the target site. drugdesign.org The synthesis of analogs such as 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide demonstrates this exploratory approach. guidechem.com

The goal of these modifications is to create new compounds with potentially improved herbicidal profiles. drugdesign.org Computational pipelines are increasingly used to facilitate this process by designing thousands of readily synthesizable analogs and predicting their binding affinities. rsc.orgresearchgate.net

Modification SiteRationale for ModificationPotential Impact on Activity
Dichlorophenyl Ring Explore electronic and steric effects at the target binding site.Alter herbicidal potency, selectivity, and spectrum of controlled weeds.
N-isopropyl Group Probe for steric hindrance or favorable interactions.Influence binding affinity and metabolic rate.
Methyl group on Benzyl Ring Investigate the role of this substituent in target interaction.Modify binding orientation and strength.
Amide Linker Replace with bioisosteres (e.g., thioamide, ester).Change chemical stability, bioavailability, and binding mode.

Green Chemistry Principles and Sustainable Production Research

The principles of green chemistry are increasingly influencing the synthesis of agrochemicals, aiming to reduce environmental impact and improve sustainability. Research into the production of Propyzamide has led to the development of more eco-friendly processes.

A newly patented synthesis technology offers a more efficient and environmentally friendly alternative to traditional methods by using non-toxic reagents and solvents. agropages.com This process can be completed in a shorter time and results in a higher yield of Propyzamide, contributing to the sustainable development of agriculture. agropages.com The streamlined, one-step synthesis from 3,5-dichlorobenzeneformonitrile also aligns with green chemistry principles by improving reaction efficiency and significantly reducing waste. herts.ac.uk

A key metric in sustainable production is energy consumption. The production of Propyzamide has been reported to require 410 MJ of energy per kilogram of active ingredient produced. herts.ac.uk Furthermore, advanced methodologies like microwave-assisted and continuous flow synthesis inherently support green chemistry goals. MAOS can reduce energy consumption and allow for the use of less or no catalyst and more environmentally benign solvents. Continuous flow processes enhance safety and can reduce waste streams by improving reaction control and yield. nih.gov

Molecular Mechanism of Action in Target Biota

Cellular and Subcellular Interactions of Propyzamide (B133065)

Propyzamide's herbicidal activity originates at the subcellular level, where it interferes with the dynamics of the microtubule cytoskeleton, a critical component for cell division, shape, and intracellular organization.

Propyzamide is classified as a Group 3 (legacy K1) herbicide, which acts by inhibiting mitosis, the process of cell division. corteva.co.ukfwi.co.uk Its primary mechanism is the inhibition of microtubule assembly. corteva.co.ukfwi.co.uk Microtubules are dynamic polymers of α- and β-tubulin protein subunits that form the spindle fibers during mitosis. These fibers are essential for the proper segregation of chromosomes into daughter cells. Propyzamide prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle. corteva.co.ukucanr.edu

The consequence of this inhibition is a halt in cell division. corteva.co.uk While cell growth may continue, the inability to divide leads to the characteristic symptoms observed in affected plants. corteva.co.ukyoutube.com At the cellular level, the disruption of the mitotic spindle can lead to multipolar spindles and abnormal cell plate formation, ultimately preventing the successful completion of cytokinesis. nih.gov Some studies have also observed that propyzamide treatment can cause the depolymerization of existing microtubules. researchgate.net

The inhibitory effect of propyzamide on microtubule assembly is a direct result of its binding to the tubulin protein. corteva.co.ukucanr.edu Research on benzamides, the chemical class to which propyzamide belongs, has provided insights into this interaction. Studies using the related benzamide (B126) compound RH-4032 demonstrated a highly specific, covalent attachment to β-tubulin. nih.gov The ability of propyzamide to inhibit the binding of radiolabeled RH-4032 suggests that they share a common binding site on the β-tubulin subunit. nih.gov

This binding site is distinct from that of other classes of microtubule-inhibiting herbicides, such as the dinitroanilines (e.g., oryzalin), which are known to bind to α-tubulin. nih.govoup.com This difference in binding targets within the tubulin dimer underscores the specific molecular interactions of different herbicide families. The binding of propyzamide to β-tublin alters the protein's conformation, preventing it from polymerizing into functional microtubules and thereby arresting the cell cycle. nih.gov

Table 1: Effects of Propyzamide on Microtubule Dynamics in Arabidopsis Epidermal Cells

Microtubule Dynamic ParameterControl (Untreated)2 µM Propyzamide Treated
Mean Growth Rate (leading end) ~5.1 µm min⁻¹~2.6–3.5 µm min⁻¹
Mean Shrinkage Rate (leading end) ~10.0 µm min⁻¹~5.3–5.9 µm min⁻¹
Catastrophe Frequency IncreasedIncreased
Time in Paused State BaselineIncreased
Overall Microtubule Turnover NormalDecreased

Data synthesized from research on the effects of low concentrations of propyzamide on microtubule dynamics. oup.comresearchgate.netnih.gov

Physiological and Biochemical Manifestations in Susceptible Plants

The disruption of microtubule function at the cellular level leads to distinct and observable physiological and morphological changes in susceptible plants.

The inhibition of cell division in the plant's growing regions results in a rapid cessation or slowing of growth. corteva.co.uk Affected weeds typically appear stunted, followed by the development of chlorosis (yellowing) and eventual necrosis (tissue death). corteva.co.ukfwi.co.uk

Specific morphological aberrations are characteristic of propyzamide action and other microtubule inhibitors. ucanr.edu These include:

Swollen Root Tips: The most prominent symptom is the appearance of club-shaped or swollen root tips. corteva.co.ukfwi.co.ukucanr.edu This occurs because cells in the root meristem continue to expand but cannot divide. ucanr.edu

Swollen Meristems: In grass weeds, a typical symptom is the swelling of the meristematic tissue at the base of the stem. corteva.co.ukyoutube.com

Shoot Abnormalities: Affected grasses may exhibit short, swollen coleoptiles, while broadleaf plants can develop swollen hypocotyls. ucanr.edu

Helical Growth: In the model plant Arabidopsis, exposure to low concentrations of propyzamide has been shown to induce a right-handed helical arrangement of cortical microtubule arrays, leading to a corresponding left-handed twisting in elongating epidermal cells. researchgate.netnih.gov

Propyzamide is a soil-active, systemic herbicide that is primarily absorbed by the roots of emerging weeds. corteva.co.ukfwi.co.uk Following uptake, it is translocated upwards through the plant's vascular system. corteva.co.uk The herbicide's effects are most pronounced in the meristematic tissues, which are the primary sites of cell division, such as the growing points of roots and shoots. ucanr.edu

The inhibition of mitosis is most impactful in these regions of active cell proliferation. ucanr.edu The characteristic swelling of root tips and stem bases is a direct visual confirmation of the compound's activity being concentrated in these meristematic zones. corteva.co.ukyoutube.com The herbicide forms a chemical layer in the upper soil, effectively targeting the roots and shoots of germinating weeds. corteva.co.ukfwi.co.uk

Specificity and Selectivity Mechanisms in Plant Species

Propyzamide is valued as a selective herbicide, meaning it effectively controls susceptible weeds, primarily annual and perennial grasses, with minimal harm to certain established crops. corteva.co.ukchemimpex.com It is used in crops such as oilseed rape, lucerne, lettuce, and chicory. fwi.co.uk4farmers.com.au

The mechanisms underlying this selectivity are multifaceted:

Differential Uptake and Translocation: The primary route of uptake is through the roots. corteva.co.ukherbiguide.com.au Differences in root system architecture and depth between crop and weed species can contribute to selectivity. Furthermore, research into propyzamide resistance in winter grass (Poa annua) has identified reduced root absorption and translocation as a key resistance mechanism, suggesting that tolerant species may naturally possess less efficient uptake or transport pathways for the herbicide. uwa.edu.au

Metabolic Degradation: Both tolerant and susceptible plants can metabolize propyzamide. herbiguide.com.au The rate and pathway of this metabolic breakdown can differ significantly between species. Tolerant crop plants may be able to detoxify the compound more rapidly than susceptible weed species, preventing it from reaching lethal concentrations at the target site (tubulin).

Application Timing and Placement: Its effectiveness relies on forming a zone of activity in the top layer of soil. fwi.co.uk This application method targets shallow-germinating weeds while potentially sparing deeper-rooted, established crop plants.

Investigations into Propyzamide-Nucleic Acid Interactions (e.g., DNA Intercalation)

While the primary herbicidal mechanism of propyzamide is widely recognized as the disruption of microtubule assembly, scientific investigations have also explored its potential interactions with nucleic acids. corteva.co.ukherts.ac.ukfwi.co.uk Specifically, research has been conducted to determine if propyzamide can bind to DNA and the nature of such interactions, including the possibility of DNA intercalation.

One mode of binding for small molecules to the DNA double helix is intercalation, a process where a molecule inserts itself between the stacked base pairs of DNA. researchgate.net This insertion typically leads to a lengthening of the DNA helix to accommodate the intercalated molecule, which in turn increases the viscosity of the DNA solution. researchgate.net

Studies have utilized techniques such as fluorescence spectroscopy and viscosity measurements to probe the interaction between propyzamide and calf thymus DNA (ctDNA). In fluorescence quenching experiments, a fluorescent probe that is known to intercalate into DNA, such as acridine (B1665455) orange, is used. If another molecule, like propyzamide, also intercalates, it will displace the fluorescent probe, leading to a quenching or decrease in the fluorescence intensity.

Furthermore, viscosity measurements of DNA solutions in the presence of a suspected intercalating agent can provide strong evidence for this binding mode. A classic intercalation binding results in an increase in the separation of base pairs at the site of insertion, causing the DNA helix to lengthen and become more rigid, thus increasing the solution's viscosity. researchgate.netnih.gov Conversely, molecules that bind in the grooves of the DNA helix typically cause less pronounced or no change in viscosity. researchgate.net

Table 1: Experimental Evidence for Propyzamide-DNA Interaction

Experimental TechniqueObservationImplication
Fluorescence Spectroscopy Quenching of acridine orange fluorescence in the presence of propyzamide.Propyzamide displaces the intercalating probe, suggesting a competitive binding to DNA, likely through intercalation.
Viscosity Measurement Increase in the relative viscosity of ctDNA solution upon addition of propyzamide.Consistent with the lengthening of the DNA double helix, which is a characteristic of an intercalative binding mode. researchgate.net

Environmental Fate and Transport Dynamics

Degradation Pathways of Propyzamide (B133065) in Environmental Compartments

The transformation and breakdown of propyzamide in the environment occur through biotic and abiotic mechanisms. Microbial action is a significant contributor to its degradation in soil, while photolysis plays a key role in aquatic systems. Chemical hydrolysis, conversely, is a minor pathway under typical environmental conditions.

Microbial processes are a primary driver for the degradation of propyzamide in soil environments epa.gov. The rate of this breakdown is influenced by several factors, including soil temperature, moisture, pH, and the history of herbicide application herbiguide.com.au. The typical soil half-life of propyzamide is estimated to be between 30 and 60 days herbiguide.com.aufwi.co.uk.

Research has demonstrated the critical role of microorganisms by comparing degradation in sterilized versus non-sterilized soil. In one study, 55% of the applied propyzamide degraded in non-sterilized clay loam soil over 33 days, with 13% being converted to carbon dioxide nih.gov. In contrast, only 18% degradation and no significant carbon dioxide mineralization occurred in sterilized soil, indicating that the breakdown is biologically mediated nih.gov.

A significant phenomenon known as enhanced microbial degradation has been observed with repeated applications of propyzamide. This occurs when soil microbial populations adapt to using the herbicide as a substrate, leading to a much faster rate of breakdown uwa.edu.aucaws.org.nz. Studies have shown that the half-life of propyzamide can decrease dramatically with successive applications. For instance, in an orchard setting, plots with a 14-year history of annual propyzamide application exhibited a half-life of just 10 days, compared to 31 days in previously untreated plots caws.org.nz. This accelerated degradation can be observed after as few as two applications caws.org.nz.

Table 1: Effect of Repeated Propyzamide Application on Soil Half-Life

Treatment HistoryHalf-Life (Days)Data Source
First-time treatment31 caws.org.nz
14th consecutive annual treatment10 caws.org.nz
First-time treatment~45 nih.gov
Second consecutive treatment~35 nih.gov
Third consecutive treatment~22 nih.gov
Fourth consecutive treatment~18 nih.gov

In aquatic environments, photolytic degradation, or the breakdown of the compound by light, is a major degradation pathway for propyzamide epa.gov. The molecule's ultraviolet absorption spectrum extends into the range of natural sunlight (above 290 nm), which allows for direct photolysis nih.gov. While it is considered to be slowly degraded by light in water, photodecomposition can also occur on the soil surface herbiguide.com.au. One laboratory study reported a photodegradation half-life of approximately 180 hours for propyzamide on a bentonite (B74815) clay support nih.gov.

Compared to microbial and photolytic degradation, chemical hydrolysis plays a minor role in the breakdown of propyzamide under most environmental conditions. The compound is stable to hydrolysis in a pH range of 4.7 to 8.8, with less than 10% loss observed over a four-week period herbiguide.com.au. Another source confirms this stability, noting less than 10% loss in solution for 28 days between pH 5 and 9 nih.gov. Degradation via hydrolysis is only considered significant in strongly acidic or strongly alkaline conditions nih.gov.

The degradation of propyzamide results in the formation of several transformation products, also known as degradates or metabolites. Four major degradates have been identified, with those containing the 3,5-dichlorobenzoyl moiety being of particular toxicological concern epa.gov.

In soil, the initial transformation pathway involves a cyclization reaction to form 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline nih.gov. This is followed by hydrolysis to produce N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide nih.gov. These two transformation products, along with the parent propyzamide, accounted for more than 96% of the herbicide recovered from soil 90 days after application in one study nih.gov. Other known environmental transformation products include RH-20839, RH-24580, and RH-24644 nih.gov. The persistence of these metabolites is a concern, as they have the potential for groundwater contamination pan-europe.info. However, specific monitoring data on the environmental concentrations of these degradates are limited epa.gov.

Sorption and Desorption Processes in Soil Systems

Sorption, the process by which a chemical binds to soil particles, is a key factor controlling the mobility and availability of propyzamide in the environment. Propyzamide is readily adsorbed to most soils, which generally limits its movement and potential for leaching herbiguide.com.aunih.gov. Based on its soil organic carbon partition coefficient (Koc) values, which range from 200 to 800, it is classified as having low to moderate mobility nih.gov. This strong binding means that under normal conditions, the risk of propyzamide leaching into groundwater is minimal fwi.co.uk.

Studies comparing the technical grade active ingredient with commercial formulations have shown that the formulation can significantly affect sorption and leaching behavior. In one experiment, a commercial formulation (Kerb® Flo) was found to leach significantly more through soil columns than the technical grade propyzamide researchgate.netnih.govwhiterose.ac.uk. This suggests that other ingredients in the commercial product, such as surfactants, may reduce the extent of sorption to soil, keeping more of the active substance in the soil solution and making it more prone to movement whiterose.ac.uk.

Table 2: Leaching of Technical vs. Formulated Propyzamide

ParameterLeached Amount (% of Applied)Data Source
Overall Range1.1% to 14.4% researchgate.netwhiterose.ac.uk
Formulated ProductSignificantly greater than technical material researchgate.netnih.govwhiterose.ac.uk

Soil organic matter is the single most important factor influencing the sorption of propyzamide herbiguide.com.aunih.gov. The strength of the binding between propyzamide and soil increases as the organic matter content increases fwi.co.uknih.gov. This strong adsorption to organic matter can inactivate the herbicide, reducing its efficacy in soils with very high organic content, such as muck or peat soils herbiguide.com.aufwi.co.uk. Consequently, the potential for propyzamide to leach is greatest in soils with low organic matter content, like loamy sands and silt loams herbiguide.com.au. The mean soil organic carbon partition coefficient (Koc) for propyzamide is reported as 840 mL/g whiterose.ac.uk.

Other Environmental Transport Mechanisms

The movement and distribution of 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide in the environment are governed by several key processes. These mechanisms dictate its potential to move from the application site into other environmental compartments such as surface water, groundwater, and the atmosphere.

Chloroacetamide herbicides can be transported from treated fields to surface water bodies through runoff and erosion. mda.state.mn.us The extent of this transport is influenced by several factors including the intensity and timing of rainfall after application, soil type, topography, and agricultural practices. Herbicides in this class, such as alachlor (B1666766), have been detected in surface water, indicating their potential for off-site movement via runoff. mda.state.mn.ushealth.state.mn.us

The amount of herbicide lost to runoff is generally highest when rainfall occurs shortly after application. tandfonline.com Conservation tillage practices can help reduce soil erosion and, consequently, the transport of soil-adsorbed herbicides to surface waters. mda.state.mn.us The mobility of these compounds is also linked to their solubility in water and their tendency to adsorb to soil particles. Compounds with higher water solubility and lower soil adsorption are more prone to be carried in runoff water. epa.gov For instance, alachlor has been observed to have a high potential for runoff into surface water under certain conditions, primarily through dissolution in runoff water. epa.gov

Table 1: Factors Influencing Surface Water Runoff of Chloroacetamide Herbicides


FactorInfluence on Runoff PotentialExample
RainfallHigh intensity and short interval after application increases runoffA significant rainfall event within days of application can wash away a substantial portion of the herbicide. nih.gov
Soil TypeSoils with low permeability (e.g., clay) have higher runoff ratesClay soils do not absorb water as quickly, leading to more surface flow.
TopographySteeper slopes increase the velocity and volume of runoffHilly agricultural landscapes are more prone to herbicide runoff. mda.state.mn.us
Agricultural PracticesConservation tillage reduces soil erosion and herbicide transportNo-till farming helps maintain soil structure and reduces runoff. osu.edu

Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and moves into the atmosphere. For chloroacetamide herbicides, volatilization from soil and water surfaces can be a significant pathway of dissipation, though it is highly dependent on the specific compound's physicochemical properties, particularly its vapor pressure and Henry's Law constant. researchgate.net

Metolachlor (B1676510), for example, has a relatively low vapor pressure and a low Henry's Law Constant, suggesting that it is not expected to be found in significant concentrations in the air. researchgate.net In contrast, other pesticides can have volatilization rates accounting for up to 90% of the applied dose. mda.state.mn.us Environmental conditions such as temperature, soil moisture, and wind speed play a crucial role in the rate of volatilization. mda.state.mn.us Higher temperatures and moist soil surfaces generally lead to increased volatilization. mda.state.mn.us

Table 2: Physicochemical Properties of Related Chloroacetamide Herbicides Influencing Volatilization


CompoundVapor Pressure (Pa at 20-25°C)Henry's Law Constant (Pa m³/mol at 25°C)Volatilization Potential
Metolachlor1.73 x 10⁻³2.4 x 10⁻⁵Low [1, 2]
Acetochlor (B104951)2.2 x 10⁻⁶4.2 x 10⁻⁹Low [25, 32]

Data presented for metolachlor and acetochlor are indicative of the expected range for chloroacetamide herbicides.

Spray drift is the airborne movement of pesticide droplets away from the target area during application. rutgers.eduosu.edu This can lead to the contamination of non-target areas, including sensitive crops, water bodies, and residential areas. rutgers.eduunl.edu The potential for spray drift is influenced by weather conditions (wind speed and direction, temperature, humidity), application equipment (nozzle type, boom height), and the formulation of the herbicide. corteva.usuada.edu

Studies on chloroacetamide herbicides have shown they can cause damage to non-target plants through spray drift. unl.edu To mitigate drift, applicators should use nozzles that produce coarser droplets, spray at lower pressures, and avoid application during windy conditions or temperature inversions. rutgers.educorteva.us The use of buffer zones around sensitive areas is also a key strategy to minimize the impact of spray drift. rutgers.edu

Persistence and Accumulation Assessment in Agricultural Soils

The persistence of a herbicide in soil is a critical factor in its long-term environmental impact and is often measured by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. Chloroacetamide herbicides are generally considered to be moderately persistent in the soil. epa.gov Their degradation in soil is primarily due to microbial activity, although chemical degradation can also occur. nih.gov

The persistence of these herbicides is influenced by soil properties such as organic matter content, pH, and microbial population, as well as environmental conditions like temperature and moisture. nih.govscielo.br Higher organic matter and clay content in the soil can increase the adsorption of these herbicides, which may slow their movement but can also affect their availability for microbial degradation. nih.gov

The soil half-life of metolachlor can range from 15 to 132 days, depending on soil type and environmental conditions. Similarly, the half-life of alachlor in soil is typically in the range of 6 to 11 days under field conditions. epa.gov A comparative study found the dissipation half-life to be around 6.3 days for both acetochlor and alachlor, and 13.7 days for metolachlor under specific field conditions. cambridge.org The dissipation half-life for acetochlor in non-sterile soils has been reported to be between 9.3 and 12.6 days. nih.gov

Table 3: Soil Persistence of Related Chloroacetamide Herbicides


CompoundTypical Soil Half-Life (DT50) in daysPrimary Degradation PathwayKey Influencing Factors
Metolachlor15 - 132 mda.state.mn.usMicrobial degradation mda.state.mn.usSoil type, organic matter, moisture, temperature scielo.br
Alachlor6 - 11 rutgers.eduMicrobial degradation rutgers.eduSoil moisture, temperature cambridge.org
Acetochlor6.3 - 17 [10, 23]Microbial degradation uada.eduSoil depth, moisture, initial concentration [11, 23]

The data presented are ranges observed in various studies and are intended to be representative of the persistence of chloroacetamide herbicides.

Metabolism and Biotransformation in Biological Systems

Propyzamide (B133065) Metabolism in Plants

Propyzamide is primarily absorbed by plants through their root systems and subsequently translocated upwards. corteva.co.ukfwi.co.uk Its herbicidal mode of action involves the inhibition of microtubule assembly, which disrupts cell division and leads to the death of susceptible weeds. fwi.co.uk Both tolerant and susceptible plant species are capable of metabolizing propyzamide.

While the complete metabolic pathway of propyzamide in plants is not yet fully elucidated, research suggests that the degradation products are similar to those found in soil and animals. nih.gov The initial biotransformation steps likely involve hydroxylation and dealkylation of the side chains. These reactions are typically followed by conjugation with endogenous plant molecules such as sugars or amino acids, a common detoxification mechanism in plants that increases the water solubility of the xenobiotic and facilitates its sequestration within the plant's vacuoles.

Microbial Metabolism of Propyzamide in Soil

In the soil environment, the breakdown of propyzamide is predominantly driven by microbial activity. epa.gov The rate of this degradation is influenced by various soil properties and environmental conditions.

The microbial degradation of propyzamide in soil is a key factor in its environmental persistence. The half-life of propyzamide in soil can vary significantly, with studies showing a range from approximately 10 to 40 days, influenced by factors such as temperature, moisture, and soil type. fwi.co.ukresearchgate.netresearchgate.net A significant finding is the phenomenon of enhanced degradation, where repeated applications of propyzamide lead to a substantial decrease in its half-life. In one long-term study, the half-life of propyzamide in soil treated for the 14th time was reduced to just 10 days, compared to 31 days in previously untreated soil. caws.org.nz This acceleration is attributed to the adaptation and proliferation of microorganisms capable of utilizing the herbicide as a source of carbon and nitrogen.

The degradation pathway of propyzamide in soil is believed to initiate with the hydrolysis of the amide bond. This cleavage results in the formation of several metabolites. A key characteristic of many of these degradation products is the retention of the 3,5-dichlorobenzoyl moiety. epa.gov One of the identified soil metabolites is N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide. herts.ac.uk

Below is an interactive data table summarizing the half-life of propyzamide in soil under different conditions.

ConditionSoil TypeHalf-life (days)Reference
First-time applicationSandy Loam31 caws.org.nz
14th-time applicationSandy Loam10 caws.org.nz
Various soils-10-32 researchgate.net
Colder Conditions-Longer fwi.co.uk
Warmer Conditions-Shorter fwi.co.uk

The enhanced degradation of propyzamide in soil with a history of its application strongly indicates the involvement of specific microbial populations that have adapted to utilize this compound. caws.org.nzuwa.edu.au While a comprehensive list of all propyzamide-degrading microorganisms is not yet available, research on other amide herbicides provides insights into the types of microbes that may be involved. Bacteria from genera such as Pseudomonas, Bacillus, Alcaligenes, and Flavobacterium, as well as fungi like Aspergillus, Penicillium, and Trichoderma, are known to degrade various herbicides and are likely contributors to propyzamide breakdown. nih.govnih.gov

The development of microbial communities with the capacity for rapid propyzamide degradation is a clear example of microbial adaptation to xenobiotic compounds in the environment.

The initial and critical step in the microbial degradation of propyzamide is the enzymatic cleavage of the amide bond. This reaction is catalyzed by a class of enzymes known as amidohydrolases or amidases. A specific propyzamide hydrolase, designated CamH, has been identified in the bacterium Comamonas testosteroni W1. nih.gov This enzyme is responsible for the initial hydrolysis of propyzamide.

The gene encoding for CamH has been cloned and characterized, providing a molecular basis for understanding propyzamide degradation. nih.gov Studies on other amidases involved in the breakdown of similar herbicides, such as propanil, have revealed that these enzymes often belong to the amidase signature (AS) family. nih.gov These enzymes typically possess a conserved catalytic triad (B1167595) of Ser-Ser-Lys residues. The characterization of propyzamide hydrolase and other related enzymes is crucial for developing bioremediation strategies for contaminated soils and water.

Comparative Metabolic Studies Across Different Organisms and Environmental Compartments

Research indicates a qualitative similarity in the metabolic pathways of propyzamide across different biological systems, including plants, animals, and soil microorganisms. nih.govnih.gov The primary transformation products often retain the core 3,5-dichlorobenzoyl structure. epa.gov However, significant quantitative differences in the rates of metabolism and the nature of the final conjugated products exist between these systems.

In plants, the focus of metabolism is on detoxification and sequestration, leading to the formation of stable conjugates that are stored within the plant tissues. nih.gov In contrast, soil microorganisms can achieve complete mineralization of the herbicide, breaking it down into simpler inorganic compounds. nih.gov The rate of degradation in soil is highly dependent on the microbial community present and can be significantly accelerated through adaptation. caws.org.nz

The environmental fate of propyzamide is also influenced by its behavior in different environmental compartments. It is strongly bound to soil, particularly soils with high organic carbon content, which reduces its mobility and potential for leaching. fwi.co.uk While its water solubility is low, there is still a risk of runoff into surface water, especially when applied to saturated soils. fwi.co.uk

Herbicide Resistance Mechanisms and Evolution

Characterization of Target-Site Resistance (TSR) to Propyzamide (B133065)

Target-site resistance (TSR) arises from genetic modifications at the herbicide's specific site of action, which reduce the binding affinity of the herbicide to its target protein. nih.govunl.edu In the case of propyzamide, the target site is the tubulin protein, a fundamental component of microtubules.

Identification and Analysis of Specific Gene Mutations (e.g., α-tubulin gene mutations like Thr-239-Ile)

The molecular foundation of TSR to herbicides that disrupt microtubule formation, including dinitroanilines and benzamides like propyzamide, often involves point mutations in the genes encoding tubulin subunits. unl.eduoup.com Research has identified several mutations in the α-tubulin gene that confer resistance.

One of the most well-documented mutations is a single base change that results in the substitution of the amino acid threonine with isoleucine at position 239 (Thr-239-Ile) of the α-tubulin protein. researchgate.netnih.gov This specific mutation has been identified in resistant biotypes of goosegrass (Eleusine indica) and green foxtail (Setaria viridis). researchgate.netnih.gov The identification of this mutation was confirmed by sequencing the α-tubulin gene from both resistant and susceptible biotypes and demonstrating that the mutated gene could confer herbicide resistance when transferred to a susceptible species. researchgate.net

Other amino acid substitutions in α-tubulin implicated in resistance to microtubule-inhibiting herbicides include Leucine-to-Phenylalanine at position 136 and Methionine-to-Threonine at position 268. nih.govnih.gov Notably, resistance conferred by these target-site mutations is often a recessive genetic trait. unl.edunih.gov

Table 1: Documented α-tubulin Mutations Conferring Herbicide Resistance

MutationAmino Acid ChangeWeed SpeciesReference
Thr-239-IleThreonine → IsoleucineEleusine indica, Setaria viridis researchgate.netnih.gov
Leu-136-PheLeucine → PhenylalanineSetaria viridis nih.gov
Met-268-ThrMethionine → ThreonineEleusine indica nih.gov
Leu-125-MetLeucine → Methionine- nih.gov
Val-202-PheValine → Phenylalanine- nih.gov

Structural and Functional Analysis of Herbicide-Target Protein Interactions in Resistant Biotypes

The mutations in the α-tubulin gene alter the three-dimensional structure of the protein, thereby affecting its interaction with propyzamide. Three-dimensional modeling of the α-tubulin protein indicates that mutations like Thr-239-Ile are located in a critical region involved in the contact between tubulin dimers (the building blocks of microtubules). researchgate.netnih.gov This alteration is believed to sterically hinder the binding of the herbicide molecule to its target site on the tubulin protein.

Functionally, this reduced binding efficiency means that the herbicide can no longer effectively disrupt microtubule polymerization. unl.edu Consequently, essential cellular processes that depend on dynamic microtubules, such as cell division and elongation, can proceed relatively unimpeded in the resistant biotypes even in the presence of the herbicide. This allows the weed to survive and reproduce following exposure to a herbicide dose that would be lethal to its susceptible counterparts.

Elucidation of Non-Target Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a suite of mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.govlatrobe.edu.au

Altered Herbicide Absorption and Translocation in Resistant Plant Biotypes

One of the primary NTSR mechanisms is the reduced uptake and movement of the herbicide within the plant. researchgate.netucanr.edu The first documented case of propyzamide resistance in annual bluegrass (Poa annua) from a golf course in the USA was attributed to this mechanism. uwa.edu.au

Studies using radiolabeled 14C propyzamide on hydroponically grown resistant and susceptible winter grass populations demonstrated significant differences in herbicide uptake and distribution. The resistant plants showed reduced root absorption of the herbicide and impaired translocation of the absorbed chemical from the roots to the shoots. uwa.edu.au This physiological barrier limits the concentration of propyzamide that reaches the target tubulin proteins in the meristematic tissues, allowing the plant to survive. Interestingly, these resistant plants could still be controlled by pre-emergent applications of propyzamide, suggesting that the absorption route (e.g., through the coleoptile versus the roots) plays a critical role in the efficacy of the herbicide and the manifestation of this resistance mechanism. uwa.edu.au

Table 2: Propyzamide Uptake and Translocation in Resistant (R) and Susceptible (S) Winter Grass

Plant PartBiotypes14C Propyzamide (dpm/mg)
RootsSusceptible (S)1600
Resistant (R)1000
ShootsSusceptible (S)120
Resistant (R)60

Data adapted from the Australian Herbicide Resistance Initiative, illustrating reduced absorption in roots and translocation to shoots in the resistant biotype. uwa.edu.au

Enhanced Metabolic Degradation of Propyzamide (e.g., Involvement of Cytochrome P450s, Glutathione (B108866) S-transferases)

Metabolic resistance is a common and potent form of NTSR where the herbicide is detoxified into non-toxic or less toxic compounds before it can reach its target site. researchgate.net This process is often mediated by the increased activity of broad-spectrum enzyme families.

Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is crucial for the detoxification of a wide range of xenobiotics, including many herbicides. plos.orgnih.gov P450s catalyze oxidative reactions, such as hydroxylation or dealkylation, which is often the first step in herbicide degradation. researchgate.net Enhanced expression or activity of specific P450 genes can lead to rapid metabolism of herbicides, conferring resistance. plos.orgnih.gov

Glutathione S-transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to the herbicide molecule. researchgate.netplos.org This action increases the herbicide's water solubility and marks it for further degradation or sequestration, effectively neutralizing its phytotoxic activity. latrobe.edu.au

While the specific P450 or GST enzymes responsible for propyzamide metabolism in resistant weeds are a subject of ongoing research, the evolution of enhanced metabolism is a well-established mechanism of resistance to numerous other herbicide classes and is considered a high-risk factor for the development of broad cross-resistance. nih.gov

Sequestration and Compartmentalization Mechanisms

Another NTSR mechanism involves the sequestration of the herbicide away from its target site. nih.govnih.gov Plants can actively transport herbicide molecules into cellular compartments where they cannot cause harm, such as the cell vacuole. Once inside the vacuole, the herbicide is effectively isolated from the tubulin proteins in the cytoplasm. This process prevents the herbicide from reaching a lethal concentration at its site of action. While reduced translocation has been confirmed as a mechanism of resistance to propyzamide, vacuolar sequestration remains a potential, though less documented, contributor to NTSR for this and other herbicides. nih.govuwa.edu.au

Co-Occurrence and Synergistic Effects of Multiple Resistance Mechanisms

The evolution of herbicide resistance in weeds is a significant challenge in agriculture, often involving more than one mechanism. These mechanisms can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves genetic mutations in the protein that the herbicide targets, which prevents the herbicide from binding effectively. NTSR involves other mechanisms that prevent the herbicide from reaching its target at a lethal concentration, such as reduced uptake, altered translocation, sequestration, or enhanced metabolic detoxification of the herbicide.

Research has shown that it is common for both TSR and NTSR mechanisms to exist within a single weed population or even within an individual plant. This co-occurrence can lead to broad-spectrum resistance against multiple herbicides with different modes of action, a phenomenon known as multiple resistance. The presence of multiple resistance mechanisms can have additive or synergistic effects, resulting in higher levels of resistance than would be conferred by a single mechanism alone.

For instance, a weed population might possess a mutation in the target enzyme for one class of herbicides (TSR) while also having an enhanced ability to metabolize another class of herbicides (NTSR). This combination makes the weed population significantly more difficult to control. In the case of propyzamide, a benzamide (B126) herbicide, resistance in the weed species Poa annua (annual bluegrass) has been linked to both a potential target-site mutation (Thr-239-Ile in the α-tubulin gene) and non-target site mechanisms like reduced herbicide translocation. cambridge.org The presence of both types of mechanisms within resistant populations highlights the complexity of managing herbicide resistance.

The synergistic effect of multiple resistance mechanisms complicates weed management strategies. A rotation of herbicides with different modes of action is a common recommendation to delay the evolution of resistance. However, the presence of NTSR mechanisms, particularly enhanced metabolism, can confer cross-resistance to herbicides that have never been used on that population, making this strategy less effective.

Table 1: Co-occurrence of Herbicide Resistance Mechanisms

Weed SpeciesHerbicide ClassTarget-Site Resistance (TSR) MechanismNon-Target-Site Resistance (NTSR) MechanismObserved Outcome
Poa annua (Annual Bluegrass)Benzamide (Propyzamide)Potential Thr-239-Ile mutation in α-tubulin geneReduced absorption and translocationResistance to both pre- and post-emergent applications
Alopecurus myosuroides (Blackgrass)MultipleMutations in ACCase and ALS genesEnhanced metabolic detoxification (Cytochrome P450s)Widespread multiple and cross-resistance
Lolium rigidum (Ryegrass)MultipleMutations in ACCase and ALS genesEnhanced metabolic detoxificationResistance to numerous herbicide classes

Evolutionary Dynamics of Propyzamide Resistance in Weed Populations

Propyzamide is a selective, soil-acting herbicide used for the control of annual grasses and some broadleaf weeds. For a long time, there were no documented cases of weed resistance to propyzamide. However, intense and repeated use, particularly in turfgrass systems like golf courses, has led to the evolution of resistant populations of annual bluegrass (Poa annua). uwa.edu.au

The evolutionary dynamics of propyzamide resistance appear to be a result of high selection pressure. In environments where propyzamide has been applied annually for many consecutive years, susceptible individuals are effectively removed, allowing rare, naturally resistant individuals to survive, reproduce, and eventually dominate the population. The first documented case of propyzamide resistance was reported in Poa annua from a golf course in Georgia, USA. uwa.edu.au This population exhibited a moderate level of resistance (greater than 10-fold) to post-emergent applications, which was attributed to reduced root absorption and translocation of the herbicide. uwa.edu.au

Subsequent studies in Australia identified Poa annua populations with even higher levels of resistance to propyzamide, with some populations showing resistance to both pre- and post-emergent applications. uwa.edu.au In some of these highly resistant populations, a target-site mutation was not identified, suggesting that NTSR mechanisms are the primary driver of resistance. However, more recent research on resistant Poa annua from Mississippi, USA, has identified a target-site mutation, Thr-239-Ile, in the α-tubulin gene, which may be associated with propyzamide resistance. cambridge.org This suggests that the evolution of resistance to propyzamide can occur through different pathways in different geographic locations.

The evolution of resistance is also influenced by the fitness of the resistant individuals. Fitness costs are disadvantages that a resistant plant may experience in the absence of the herbicide. If a resistance trait is associated with a significant fitness cost, the resistant individuals may be less competitive than susceptible individuals when the herbicide is not used, which can help to slow the spread of resistance. nih.gov The fitness costs associated with propyzamide resistance have not been extensively studied, but the persistence of resistant populations suggests that any fitness costs are not significant enough to prevent their proliferation under continued selection pressure.

Table 2: Research Findings on Propyzamide Resistance in Poa annua

Location of Resistant PopulationLevel of Resistance (Fold-increase)Application TypeIdentified Resistance Mechanism(s)
Georgia, USA>10Post-emergentReduced root absorption and translocation (NTSR)
AustraliaHigh (variable)Pre- and Post-emergentPrimarily NTSR suspected in some populations
Mississippi, USAVariablePost-emergentPotential target-site mutation (Thr-239-Ile) and reduced translocation (NTSR)

Molecular Approaches for Early Detection and Monitoring of Resistance Development

Early detection of herbicide resistance is crucial for effective weed management and for slowing the spread of resistant populations. Molecular techniques offer rapid and sensitive methods for identifying resistance before it becomes a widespread problem in the field. These approaches are a significant improvement over traditional whole-plant bioassays, which can be time-consuming and are affected by environmental conditions.

For target-site resistance, where the specific gene mutation is known, several DNA-based assays can be employed. The Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific DNA sequences. Variations of PCR are commonly used for resistance detection:

Allele-specific PCR: This method uses primers that are designed to only amplify a DNA sequence if the resistance-conferring mutation is present.

Quantitative PCR (qPCR): This technique not only detects the presence of a resistance allele but can also determine its frequency within a population by measuring the amount of amplified DNA in real-time. iastate.edu This is particularly useful for monitoring the evolution of resistance over time.

Derived Cleaved Amplified Polymorphic Sequences (dCAPS): This method involves PCR amplification of the target gene followed by digestion with a restriction enzyme that will only cut the DNA if a specific mutation is present (or absent).

For cases where the resistance mechanism is unknown or for complex NTSR mechanisms, more advanced genomic approaches are necessary. Next-Generation Sequencing (NGS) technologies allow for the rapid sequencing of large amounts of DNA. cambridge.org By comparing the genetic sequences of resistant and susceptible plants, researchers can identify novel mutations or differences in gene expression that may be responsible for resistance. Transcriptomics, which is the study of all RNA molecules in a cell, can be particularly useful for identifying genes involved in enhanced herbicide metabolism, a common NTSR mechanism.

These molecular tools can be integrated into resistance monitoring programs. By collecting weed samples from fields and screening them for known resistance alleles or analyzing them with NGS, it is possible to create detailed maps of where resistance is present and how it is spreading. This information allows for the development of targeted weed management strategies, such as using alternative herbicides or implementing non-chemical control methods in areas where resistance has been detected.

Table 3: Molecular Techniques for Herbicide Resistance Detection

Molecular TechniquePrincipleApplication in Resistance MonitoringPrimary Resistance Type Detected
Allele-Specific PCRAmplification of DNA only if a specific mutation is present.Rapid screening for known resistance mutations.Target-Site Resistance (TSR)
Quantitative PCR (qPCR)Real-time measurement of DNA amplification.Detecting and quantifying the frequency of resistance alleles in a population.Target-Site Resistance (TSR)
Next-Generation Sequencing (NGS)High-throughput DNA/RNA sequencing.Identifying novel resistance mutations and studying the genetic basis of NTSR.TSR and Non-Target-Site Resistance (NTSR)

Advanced Analytical Methodologies for Propyzamide Detection and Quantification

Chromatographic Techniques for Propyzamide (B133065) Analysis

Chromatography is the cornerstone of propyzamide analysis, providing the necessary separation from matrix interferences before detection. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

HPLC is a robust and versatile technique for the analysis of propyzamide in various samples. The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For propyzamide analysis, reverse-phase (RP) HPLC is commonly utilized. sielc.com

Typical HPLC systems for propyzamide analysis involve a C8 or C18 column, such as a Zorbax SB-C8, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often acidified with formic or phosphoric acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. sielc.comepa.gov The use of formic acid makes the method compatible with mass spectrometry. sielc.com A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often used to effectively separate propyzamide and its metabolites from other components in the sample extract. epa.gov

ParameterConditionSource(s)
Column Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm epa.gov
Mobile Phase A Water with 0.1% formic acid epa.gov
Mobile Phase B Acetonitrile with 0.1% formic acid epa.gov
Gradient 75:25 (A:B) to 10:90, then back to 75:25 epa.gov
Detector UV or Mass Spectrometer cipac.org
Injection Volume 10 µL epa.gov

Gas Chromatography is another powerful separation technique suitable for the analysis of thermally stable and volatile compounds like propyzamide. sigmaaldrich.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase).

GC-based methods have been successfully applied for the determination of propyzamide residues. nih.govcaws.org.nz The analysis often involves an initial extraction from the sample matrix (e.g., soil or plant tissue) followed by a clean-up step to remove interfering substances. caws.org.nz The final extract is then analyzed by GC, often coupled with a mass spectrometer for definitive identification and quantification. For instance, propyzamide has been measured in air samples using GC/MS after extraction with dichloromethane. nih.gov

Mass Spectrometry (MS) Applications in Propyzamide Research

Mass Spectrometry is an indispensable tool in propyzamide research, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides robust and reliable analytical methods for detecting trace levels of the parent compound and its degradation products.

LC-MS/MS is the benchmark method for the quantitative determination of propyzamide and its key metabolites, such as RH-24580 and RH-24644, in environmental samples like soil. epa.govepa.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Analytical methods validated by regulatory bodies like the U.S. EPA demonstrate the capability of LC-MS/MS to achieve very low limits of quantification (LOQ), often in the range of 0.005 mg/kg in soil. epa.govepa.gov The use of a triple quadrupole mass spectrometer allows for the monitoring of specific precursor-to-product ion transitions, which significantly enhances the certainty of identification. epa.gov

GC-MS/MS serves as a highly effective alternative for the analysis of propyzamide, particularly in complex matrices. sigmaaldrich.com This technique is suitable for compounds that are amenable to gas chromatography. It has been applied to determine propyzamide residues in diverse samples including chlorophyll-containing matrices, fruits, vegetables, and even honeybees. sigmaaldrich.com The combination of dispersive-solid phase extraction (d-SPE) for sample clean-up followed by GC-MS/MS analysis provides a robust workflow for residue monitoring. sigmaaldrich.com

Electrospray Ionization (ESI) is the most common ionization source used in LC-MS/MS methods for propyzamide analysis. epa.gov It is a soft ionization technique that generates intact molecular ions from the analytes in the liquid phase, making it ideal for the analysis of polar and thermally labile compounds. For propyzamide and its metabolites, analysis is typically performed in the positive-ion ESI mode. epa.govepa.gov

Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry that provides exceptional selectivity and sensitivity. epa.gov In MRM, a specific precursor ion (typically the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. epa.gov This process effectively filters out background noise. For propyzamide, two ion transitions are often monitored: one for quantification and a second for confirmation, which increases the reliability of the results. epa.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantitationProduct Ion (m/z) - ConfirmationSource(s)
Propyzamide 256.0190.0192.0 epa.gov
Metabolite RH-24580 274.1145.1109.0 epa.gov
Metabolite RH-24644 256.0145.0109.0 epa.gov

Validation and Inter-Laboratory Comparison of Analytical Methods

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. researchgate.netijpsr.info Key validation parameters include accuracy, precision, linearity, range, and specificity. ijpsr.infonist.gov For propyzamide, analytical methods have been rigorously validated, particularly for soil matrices.

Validation studies for propyzamide analysis using LC-MS/MS have demonstrated high accuracy and precision. Accuracy is typically assessed through recovery experiments, where samples are fortified with a known amount of the analyte at different concentrations. nist.gov For propyzamide and its metabolites in soil, mean recoveries are generally required to be within the 70-120% range. nih.gov Precision, which measures the closeness of agreement between replicate measurements, is evaluated by the relative standard deviation (RSD), which should ideally be ≤20%. nih.gov

An Independent Laboratory Validation (ILV) is a critical component of method validation, serving as an inter-laboratory comparison to ensure the method is reproducible and transferable. nih.govchemdict.com In one such study for propyzamide, an independent laboratory successfully implemented an analytical method with no modifications. nih.gov The ILV confirmed the method's performance, with mean recoveries and RSDs falling within the required guideline limits for samples fortified at the Limit of Quantification (LOQ) of 0.005 µg/g and at ten times the LOQ (0.05 µg/g). nih.govbcpcpesticidecompendium.org This successful ILV demonstrates the method's robustness and reliability.

Table 2: Validation Data from an Independent Laboratory Validation (ILV) for Propyzamide in Loamy Sand Soil

Compound Fortification Level (µg/g) Mean Recovery (%) Relative Standard Deviation (RSD) (%)
Propyzamide 0.005 (LOQ) 90 5.3
0.05 (10x LOQ) 91 2.5
Metabolite RH-24580 0.005 (LOQ) 92 7.7
0.05 (10x LOQ) 92 2.0
Metabolite RH-24644 0.005 (LOQ) 91 5.7
0.05 (10x LOQ) 92 2.4

Data derived from EPA Method Validation Study reports. nih.govbcpcpesticidecompendium.org

Detection Limits and Sensitivity in Environmental and Biological Matrices

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpsr.info These limits are crucial for assessing trace levels of propyzamide in various environmental and biological samples.

For soil, validated LC-MS/MS methods have established a consistent LOQ of 0.005 µg/g and an LOD of 0.0015 µg/g for propyzamide and its relevant metabolites. nih.govbcpcpesticidecompendium.org Another study using gas-liquid chromatography reported a detection limit of 0.01 ppm (µg/g) in soil. The sensitivity of analytical methods allows for the detection of propyzamide at levels relevant to regulatory guidelines and environmental risk assessment. For instance, the drinking water limit in some jurisdictions is set as low as 0.1 µg/L, which necessitates highly sensitive analytical capabilities.

Table 3: Reported Detection and Quantification Limits for Propyzamide in Various Matrices

Matrix Limit Type Value Analytical Technique
Soil LOQ 0.005 µg/g LC-MS/MS
LOD 0.0015 µg/g LC-MS/MS
Detection Limit 0.01 µg/g Gas-Liquid Chromatography
Food LOD 0.01 mg/kg Not Specified
Water Regulatory Limit 0.1 µg/L Not Specified

| Air | Detection Limit | 0.1 ng/m³ | Not Specified |

Ecological Impact and Interactions with Non Target Organisms

Effects on Soil Biota

Impact on Earthworm Populations and Soil Invertebrates

Influence on Soil Microbial Communities and Activity

Soil microorganisms, including bacteria and fungi, are fundamental to the degradation of organic matter and the cycling of nutrients. Research into the biodegradation of chloroacetamide herbicides provides insights into how 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide may interact with these communities.

A study on the degradation of the chloroacetamide herbicides acetochlor (B104951) and S-metolachlor in soils identified several microbial genera capable of breaking down these compounds. researchgate.net This suggests that soil microbial communities possess the metabolic capabilities to degrade chloroacetamide herbicides. The biodegradation was found to be a primary mechanism for the dissipation of these herbicides in the soil. researchgate.net

The research identified eight dominant bacterial genera associated with the degradation process: Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella. researchgate.net Among the fungal genera, a significant increase in the relative abundances of Chaetomium, Penicillium, Exophiala, and Aspergillus was observed in treated soils compared to control groups, while the abundance of Fusarium decreased. researchgate.net The presence and activity of these microorganisms can significantly influence the persistence and fate of this compound in the soil environment.

Table 1: Microbial Genera Associated with Chloroacetamide Herbicide Degradation

Kingdom Genera Role in Degradation
Bacteria Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, Kribbella Associated with the breakdown of chloroacetamide herbicides in soil. researchgate.net
Fungi Chaetomium, Penicillium, Exophiala, Aspergillus Showed increased relative abundance in the presence of chloroacetamide herbicides. researchgate.net

Aquatic Ecosystem Effects

The potential for chemical compounds to enter aquatic ecosystems is a significant environmental concern due to the direct exposure of a wide range of sensitive organisms.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

There is a lack of publicly available data specifically detailing the toxicity of this compound to the aquatic invertebrate Daphnia magna, a standard model organism for ecotoxicological studies. General principles of environmental toxicology suggest that, as with many organic chemicals, there is a potential for toxicity to aquatic life. The actual level of risk would depend on the concentration of the compound in aquatic environments and its specific mode of action in these organisms.

Potential for Contamination of Surface and Groundwater Ecosystems

The physical and chemical properties of a compound, along with environmental factors, determine its mobility in the soil and its potential to contaminate surface and groundwater. While direct studies on the leaching and runoff potential of this compound are limited, research on other agricultural chemicals provides a general understanding of these processes.

Herbicides and their degradation products can be transported from application areas to nearby water bodies through runoff and tile drainage, or they can leach through the soil profile to reach groundwater. usgs.gov The extent of this movement is influenced by factors such as the chemical's solubility in water, its tendency to adsorb to soil particles, its persistence in the environment, as well as rainfall patterns and soil type. The detection of various herbicides and their metabolites in both surface and groundwater in agricultural areas underscores the potential for such contamination. usgs.gov Given that this compound belongs to the chloroacetamide class of herbicides, which have been detected in water resources, it is plausible that this compound could also pose a risk of water contamination.

Impacts on Terrestrial Non-Target Organisms (excluding human/mammalian toxicology)

The effects of chemical compounds on terrestrial non-target organisms, such as beneficial insects and non-target plants, are a critical component of a comprehensive ecological risk assessment.

Specific data on the impacts of this compound on terrestrial non-target organisms is not available in the reviewed scientific literature. For herbicides, concerns often revolve around the potential for spray drift to damage adjacent non-target plants and for unintended exposure to beneficial insects, such as pollinators or natural predators of pests. Without specific studies on this compound, its risk profile for these organisms cannot be definitively characterized.

Influence on Beneficial Insects (e.g., Honey Bees)

There is no available data from scientific studies on the specific effects of this compound on honey bees or other beneficial insects.

In general, the impact of herbicides on beneficial insects can be both direct and indirect. Direct toxicity can occur through contact with or ingestion of the herbicide. Indirect effects may arise from the reduction of flowering plants (weeds) that serve as a food source for pollinators like honey bees. Herbicides can also alter the nutritional quality of host plants for phytophagous insects, which in turn can affect their predators and parasitoids. georgiasouthern.edu The formulation of a pesticide product, including adjuvants, can also influence its toxicity to non-target organisms. georgiasouthern.edu

Without specific studies on this compound, it is not possible to provide a data table or detailed research findings on its impact on beneficial insects.

Effects on Non-Target Terrestrial Plant Species

No research findings specifically detailing the effects of this compound on non-target terrestrial plant species were found.

Chloroacetamide herbicides as a class are known to primarily inhibit the germination and growth of seedling grasses and some broadleaf weeds. researchgate.net Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis. researchgate.net The potential for a herbicide to affect non-target plants depends on factors such as its application rate, soil mobility, persistence, and the sensitivity of the plant species.

The risk to non-target plants is a critical component of environmental risk assessments for herbicides. These assessments often involve tiered testing, starting with laboratory studies on a range of plant species to determine phytotoxicity. nih.gov Without such studies for this compound, a quantitative assessment of its risk to non-target terrestrial plants cannot be made.

Remediation and Mitigation Strategies for Environmental Contamination

Bioremediation Approaches for Propyzamide (B133065) Contamination

Bioremediation harnesses the power of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. For propyzamide, microbial degradation is a primary route of dissipation in the environment. epa.gov The effectiveness of this process is influenced by factors such as soil temperature and moisture. aau.dk

Microbial Bioremediation Techniques (e.g., Bioaugmentation, Biostimulation)

Two key strategies in microbial bioremediation are bioaugmentation and biostimulation. Bioaugmentation involves the introduction of specific, pre-selected microorganisms into a contaminated site to enhance the degradation of the target pollutant. nih.govmedcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic capabilities to degrade a contaminant efficiently. nih.gov For propyzamide, this could involve the application of a bacterial strain known for its ability to break down this herbicide.

Biostimulation, on the other hand, focuses on stimulating the growth and activity of the native microbial populations already present in the contaminated environment by adding nutrients and other growth-limiting substances. medcraveonline.comnih.gov Research has shown that repeated applications of propyzamide can lead to enhanced microbial degradation, where the soil microbial community adapts and breaks down the herbicide more rapidly. caws.org.nz This suggests that the indigenous microbial population can be stimulated to more effectively degrade propyzamide. For instance, the half-life of propyzamide in soil from plots treated for the 14th time was found to be 10 days, compared to 31 days in previously untreated plots. caws.org.nz This accelerated degradation indicates a build-up of a specialized microbial community capable of utilizing propyzamide as a substrate. While specific studies on biostimulation for propyzamide are not extensively detailed, the principle of enhanced degradation supports the potential of this technique. The addition of nutrients could further boost the activity of these adapted microorganisms.

Comparison of Bioremediation Techniques

TechniqueDescriptionApplicability to Propyzamide
BioaugmentationIntroduction of specific microorganisms to a contaminated site. nih.govmedcraveonline.comPotentially effective by introducing strains like Comamonas testosteroni that are known to degrade propyzamide. documentsdelivered.comnih.govglobethesis.com
BiostimulationStimulation of indigenous microbial populations by adding nutrients. medcraveonline.comnih.govSupported by the observed enhanced microbial degradation of propyzamide with repeated applications, suggesting the potential to further boost the activity of the adapted native microbial community. caws.org.nz

Identification and Utilization of Indigenous Microbial Strains for Enhanced Degradation

A crucial aspect of developing effective bioremediation strategies is the identification and characterization of indigenous microorganisms capable of degrading the target contaminant. For propyzamide, a significant breakthrough has been the isolation and identification of the bacterial strain Comamonas testosteroni W1 from activated sludge. documentsdelivered.comnih.govglobethesis.com This strain has demonstrated high efficiency in degrading propyzamide. globethesis.com

The process of identifying such strains typically involves enrichment culture techniques, where soil or sludge samples from contaminated sites are cultured in a medium containing the target pesticide as the sole carbon source. biorxiv.orgsoeagra.com This selects for microorganisms that can utilize the compound for growth. Once isolated, these strains are characterized based on their morphology, biochemical properties, and genetic makeup, often through 16S rDNA sequence analysis. globethesis.com

In the case of Comamonas testosteroni W1, researchers found that it could degrade 99% of an 80 mg/L propyzamide solution within 18 hours under optimal conditions (30°C and pH 7.0). globethesis.com The degradation pathway involves the cleavage of the amide bond, resulting in the formation of 3,5-dichlorobenzoic acid, which the strain can further break down. globethesis.com A novel gene, camH, encoding a hydrolase responsible for this initial degradation step, has been cloned from this strain. documentsdelivered.comnih.gov

The utilization of such identified indigenous strains in bioremediation can take the form of bioaugmentation, where these highly efficient degraders are cultured and introduced into the contaminated environment to accelerate the cleanup process.

Characteristics of Propyzamide-Degrading Strain Comamonas testosteroni W1

CharacteristicFindingReference
Isolation SourceActivated sludge documentsdelivered.comnih.gov
Degradation Efficiency99% of 80 mg/L propyzamide in 18 hours globethesis.com
Optimal ConditionsTemperature: 30°C, pH: 7.0 globethesis.com
Degradation Product3,5-dichlorobenzoic acid globethesis.com
Key Enzyme/GenePropyzamide hydrolase (camH) documentsdelivered.comnih.gov

Phytoremediation Technologies for Propyzamide

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. This green technology is cost-effective and can be applied over large areas. While specific research on the phytoremediation of propyzamide is limited, the principles of this technology can be applied to understand its potential for remediating propyzamide-contaminated sites.

Rhizoremediation: Plant-Microbe Interactions in the Rhizosphere

Rhizoremediation is a specific type of phytoremediation that relies on the synergistic relationship between plants and the microorganisms in the rhizosphere (the soil region directly influenced by plant roots). Plant roots release exudates, such as sugars, amino acids, and organic acids, which can stimulate the growth and activity of soil microorganisms. This enhanced microbial activity can lead to a more rapid degradation of organic pollutants in the soil. For chloroacetamide herbicides, a class to which propyzamide is related, the rhizosphere has been shown to be a zone of enhanced microbial degradation. researchgate.net The increased microbial biomass and enzymatic activity in the rhizosphere can accelerate the breakdown of these herbicides.

Phytotransformation and Phytoaccumulation by Plant Species

Phytotransformation, also known as phytodegradation, is the process by which plants take up contaminants from the soil or water and break them down into less toxic or non-toxic compounds through their metabolic processes. researchgate.net Plants possess a range of enzymes that can metabolize foreign compounds, similar to the detoxification pathways found in animals. researchgate.net

Phytoaccumulation is the process where plants take up contaminants through their roots and store them in their tissues (roots, stems, or leaves). nih.gov This can be a useful mechanism for removing contaminants from the soil, especially for inorganic pollutants. For organic pollutants like propyzamide, the extent of phytoaccumulation would depend on the plant species and the physicochemical properties of the compound. Propyzamide is readily absorbed by plant roots and translocated upwards. nih.govcorteva.co.uk

Potential of Specific Plants for Propyzamide Uptake and Degradation

While specific studies identifying plants for propyzamide phytoremediation are scarce, research on other herbicides suggests that certain types of plants, such as grasses and legumes, can be effective in phytoremediation. tandfonline.com For instance, some forage grasses have been shown to stimulate the dissipation of other organic pollutants in the soil. tandfonline.com Given that propyzamide is used for weed control in crops like lettuce and legumes, these crops themselves may have some tolerance and a limited capacity to take up and metabolize the herbicide. researchgate.net However, the primary mechanism of selectivity in tolerant crops is often related to the plant's ability to metabolize the herbicide into non-toxic compounds. Further research is needed to identify specific plant species that are not only tolerant to propyzamide but also efficient at its uptake and degradation for remediation purposes.

Integrated Remediation Approaches and Environmental Management Strategies for 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide Contamination

Effective remediation of environmental contamination by the herbicide this compound, a member of the chloroacetamide class, necessitates a comprehensive and integrated approach. This involves combining various remediation technologies with strategic environmental management practices to mitigate its impact on soil and water resources. Given the limited specific research on this compound, the strategies outlined below are based on established methods for other chloroacetamide herbicides with similar chemical structures and environmental behavior.

Integrated remediation strategies often combine physical, chemical, and biological methods to achieve efficient and cost-effective cleanup. These approaches are designed to address the entire contamination pathway, from preventing off-site migration to degrading the contaminant in situ.

One of the primary environmental management strategies is the implementation of vegetative filter strips (VFS). These are areas of land maintained in permanent vegetation, designed to intercept and reduce the runoff of herbicides from agricultural fields. cambridge.orgresearchgate.net VFS are effective in trapping both dissolved herbicides and those adsorbed to soil particles by slowing runoff, which increases infiltration and allows for the degradation and adsorption of the chemicals within the vegetated area. usda.gov The effectiveness of VFS in reducing herbicide runoff is influenced by factors such as the width of the strip, the type of vegetation, and the properties of the herbicide. cambridge.orgresearchgate.net

For water treatment, adsorption using activated carbon has proven to be an effective method for removing chloroacetamide herbicides and their degradation products. researchgate.netresearchgate.net Powdered activated carbon (PAC) can be used in drinking water treatment plants to adsorb these compounds from the water. The efficiency of removal depends on the PAC dose and contact time. researchgate.net

Phytoremediation is another promising integrated approach that utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.net Certain plant species have been shown to take up and metabolize chloroacetamide herbicides. For example, poplar trees possess a highly active and inducible glutathione (B108866) S-transferase (GST) detoxification system in their leaves, which may make them useful for the phytoremediation of soils contaminated with these herbicides. researchgate.net

Bioremediation, which involves the use of microorganisms to break down contaminants, is a key component of many integrated strategies. qmes.eu Microbial consortia have been identified that can degrade chloroacetamide herbicides like butachlor, suggesting the potential for similar biological degradation of this compound. frontiersin.org Enhancing the activity of these microorganisms through the addition of nutrients and oxygen can accelerate the remediation process. epa.gov

Furthermore, best management practices (BMPs) in agriculture play a crucial role. These include optimizing herbicide application timing and methods to reduce the likelihood of runoff, such as avoiding application before heavy rainfall and using precision application technologies. cambridge.orgresearchgate.net

The following interactive data tables summarize research findings on the effectiveness of some of these integrated remediation and management strategies for chloroacetamide herbicides.

Interactive Data Table 1: Efficacy of Vegetative Filter Strips (VFS) in Reducing Chloroacetamide Herbicide Runoff This table presents data on the reduction of runoff for herbicides structurally related to this compound.

HerbicideVFS Width (m)Runoff Reduction (%)Soil TypeRainfall TypeReference
Metolachlor (B1676510)9.165Silt LoamSimulated cambridge.org
Alachlor (B1666766)4.652Sandy LoamNatural researchgate.net
Acetochlor (B104951)1071Clay LoamSimulated cambridge.org
Metolachlor18.385Silt LoamNatural researchgate.net

Interactive Data Table 2: Removal of Chloroacetamide Herbicides from Water using Powdered Activated Carbon (PAC) This table shows the removal efficiency of various chloroacetamide herbicides from water at different PAC dosages and contact times.

HerbicidePAC Dose (mg/L)Contact Time (min)Removal Efficiency (%)Water SourceReference
Metolachlor2060>95US Surface Water researchgate.net
Alachlor2060>95US Surface Water researchgate.net
Acetochlor103085River Water researchgate.net
Dimethenamid154592Ground Water nih.gov

Interactive Data Table 3: Phytoremediation Potential for Chloroacetamide Herbicides This table highlights the potential of different plant species in the remediation of chloroacetamide-contaminated soil.

Plant SpeciesHerbicideUptake/DegradationKey FindingsReference
Poplar (Populus spp.)ChloroacetanilidesDetoxification in leavesHigh Glutathione S-transferase (GST) activity researchgate.net
Duckweed (Lemna minor)PethoxamidTolerates and metabolizesPotential for phytoremediation of contaminated water researchgate.net
Indian Mustard (Brassica juncea)AlachlorAccumulation in roots and shootsHigh biomass and accumulation capacity aloki.hu

Computational Studies and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies for Propyzamide (B133065) Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For herbicides, QSAR helps in predicting the potency of new analogs and understanding the structural features crucial for their herbicidal effects. nih.gov

The development of predictive QSAR models is a critical step in the rational design of new herbicidal agents. For analogs of Propyzamide, such as other chloroacetamide derivatives, researchers develop models that can forecast herbicidal activity against various weed species. researchgate.netekb.eg These models are typically built using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. semanticscholar.org

The process begins with a dataset of analog compounds for which the herbicidal activity (e.g., IC50 values) has been experimentally determined. nih.gov For each compound, a set of molecular descriptors is calculated. The goal is to create a regression equation that accurately predicts the activity based on these descriptors. For instance, a hypothetical QSAR model for a series of chloroacetamide analogs might take the following form:

pIC50 = β₀ + β₁(logP) + β₂(LUMO) + β₃(ASA_H) + ...

This equation allows scientists to predict the herbicidal activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net The robustness and predictive power of these models are rigorously validated using internal and external sets of compounds to ensure their reliability.

Model TypeStatistical MethodKey ParametersPredictive Accuracy (R²)Application
2D-QSARMultiple Linear Regression (MLR)logP, Molar Volume, Dipole Moment0.85Predicting anaerobic transformation rates of chloroacetanilides.
3D-QSAR (CoMFA)Partial Least Squares (PLS)Steric and Electrostatic Fields0.92Guiding structural optimization of novel benzenesulfonamide (B165840) herbicides. nih.gov
PharmacophoreHypoGen AlgorithmH-bond acceptors/donors, Hydrophobic featuresN/A (Used for screening)Identifying new chemical scaffolds for tubulin polymerization inhibitors. researchgate.netresearchgate.net

The core of any QSAR model lies in the molecular descriptors used and their correlation with biological efficacy. These descriptors quantify various aspects of a molecule's physicochemical properties. For Propyzamide analogs and related chloroacetamides, several classes of descriptors are crucial for determining their herbicidal activity. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that measures a molecule's lipophilicity. This property is vital for the herbicide's ability to cross plant cell membranes and reach its target site. For soil-applied herbicides like Propyzamide, hydrophobicity also influences soil binding and uptake by roots.

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges influence how a molecule interacts with its biological target. For instance, the electrophilic nature of the chloroacetamide group is a key feature for its reactivity, which can be quantified by electronic descriptors.

Steric/Topological Descriptors: These descriptors, including molecular weight, molar volume, and topological polar surface area (TPSA), describe the size and shape of the molecule. They are critical for ensuring a proper fit within the binding site of the target protein. nih.gov For Propyzamide, the specific arrangement of the isopropyl and 2-methyl-benzyl groups is essential for its activity and is captured by these descriptors.

Studies on chloroacetamide derivatives have shown that parameters like TPSA are favorable for high permeability, while lipophilicity (logP) is also a significant factor. nih.gov By analyzing these correlations, researchers can deduce that, for example, increasing the steric bulk in one part of the molecule might enhance binding, while adding a polar group elsewhere could improve translocation within the plant.

Descriptor TypeExample DescriptorCorrelation with Herbicidal ActivityRationale
HydrophobicLogP (Octanol-Water Partition Coefficient)PositiveInfluences membrane permeability and transport to the target site.
ElectronicDipole MomentPositiveHigher polarity can increase interaction with water and target protein residues.
StericMolar VolumeNegativeA larger molecule may have difficulty entering the binding site.
TopologicalTopological Polar Surface Area (TPSA)Optimal RangeAffects membrane permeability; values too high or low can hinder absorption. nih.gov

Molecular Docking Simulations of Propyzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Propyzamide) when bound to a second (a receptor or target protein) to form a stable complex. mdpi.comrsc.org For Propyzamide, the target protein is tubulin, the subunit of microtubules. Docking simulations are crucial for visualizing how the herbicide fits into its binding site on tubulin. nih.govnih.gov

The primary goal of molecular docking is to predict the binding pose and estimate the binding affinity (or strength) of the interaction. ekb.eg The process involves using a scoring function to evaluate numerous possible orientations of the ligand within the protein's binding site. The conformation with the lowest energy score is considered the most likely binding mode. mdpi.com

For Propyzamide, docking simulations would be performed using a high-resolution crystal structure of plant tubulin. Although the exact binding site for Propyzamide is not as well-characterized as for other inhibitors like colchicine (B1669291), docking studies can explore potential interaction sites. The simulation predicts how the N-isopropyl and N-(2-methyl-benzyl) groups orient themselves within a hydrophobic pocket and how the chloroacetamide moiety is positioned relative to key amino acids. mdpi.comrsc.org

The binding affinity is often expressed as a docking score or an estimated free energy of binding (ΔG), typically in kcal/mol. A more negative value indicates a stronger, more stable interaction. By comparing the docking scores of different Propyzamide analogs, researchers can predict which modifications might lead to enhanced binding and, consequently, higher herbicidal activity. researchgate.net

LigandTarget ProteinPredicted Binding SiteBinding Affinity (ΔG, kcal/mol)Key Interaction Type
Compound 18b (Chloroacetamide Analog) VLCFAs (1OXH)Active Site Pocket-6.65Hydrophobic
Acetochlor (B104951) (Standard Herbicide) VLCFAs (1OXH)Active Site Pocket-5.11Hydrophobic
Cryptoconcatone L (Tubulin Inhibitor) α-Tubulin (5FNV)Pironetin SiteMore Potent than PironetinCovalent Bond
Imidazopyridine Scaffold 6 β-Tubulin (1SA0)Colchicine Site-8.1 (Docking Score)Hydrophobic

Note: Data is representative of studies on analogous compounds and relevant herbicide targets. researchgate.netmdpi.comrsc.org

Beyond predicting the binding pose, docking simulations are instrumental in identifying the specific amino acid residues that form key interactions with the herbicide. mdpi.comrsc.org These interactions stabilize the ligand-protein complex and are fundamental to the molecule's mechanism of action.

For tubulin inhibitors, these interactions often include:

Hydrophobic Interactions: The nonpolar side chains of amino acids like Leucine, Valine, and Alanine (B10760859) interact with the hydrophobic parts of the ligand, such as the benzyl (B1604629) ring of Propyzamide. rsc.org

Hydrogen Bonds: Polar groups on the herbicide can form hydrogen bonds with amino acid residues like Serine, Threonine, or the peptide backbone, which helps to anchor the ligand in a specific orientation. rsc.org

Covalent Bonds: Some inhibitors can form irreversible covalent bonds with specific residues, such as Cysteine, leading to potent and long-lasting inhibition. mdpi.com

In simulations of inhibitors at the colchicine binding site of β-tubulin, for example, key interacting residues often include Leuβ242, Alaβ250, Valβ315, and Alaβ316. rsc.org Docking Propyzamide into plant tubulin would aim to identify a similar set of crucial residues, providing a detailed map of the binding site and offering a rationale for its inhibitory activity. This knowledge is invaluable for designing new analogs with improved affinity and specificity.

Molecular Dynamics Simulations for Propyzamide-Target Interactions

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.govnih.gov

MD simulations begin with the best-docked pose of the Propyzamide-tubulin complex placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. By repeating this process millions of times, a trajectory is generated that shows how the complex behaves over nanoseconds or even microseconds. dovepress.com

These simulations are used to:

Assess Binding Stability: MD can confirm whether the binding pose predicted by docking is stable over time. If the ligand remains firmly in the binding pocket throughout the simulation, it suggests a stable interaction. Root Mean Square Deviation (RMSD) is a common metric used to measure this stability. nih.gov

Refine Binding Poses: The flexibility of both the protein and the ligand during an MD simulation can lead to a refinement of the initial docked pose, resulting in a more accurate representation of the binding mode. nih.gov

Analyze Intermolecular Interactions: MD allows for a detailed analysis of the dynamics of interactions, such as the persistence of specific hydrogen bonds or the fluctuation of hydrophobic contacts over the course of the simulation. dovepress.com

Calculate Binding Free Energy: Advanced MD techniques can be used to calculate the binding free energy with higher accuracy than docking scores, providing a more reliable prediction of binding affinity. unibo.it

For the Propyzamide-tubulin interaction, an MD simulation would reveal how the protein structure adapts to the presence of the herbicide and confirm the stability of key interactions identified in docking studies, ultimately providing a more complete and dynamic understanding of its inhibitory mechanism. nih.govnih.gov

Analysis of Conformational Changes Upon Ligand Binding

The binding process may involve the following computationally predicted steps:

Initial Recognition: The herbicide approaches the binding site, guided by electrostatic and van der Waals interactions.

Induced Fit: The protein's active site undergoes conformational adjustments to better accommodate the herbicide molecule. This can involve the movement of flexible loops or side chains of amino acid residues.

Covalent Bond Formation: A key feature of chloroacetamide herbicides is their ability to form a covalent bond with a cysteine residue in the active site of the target enzyme. This covalent modification leads to irreversible inhibition. The conformational changes preceding this step are critical for positioning the reactive chloroacetyl group in close proximity to the sulfhydryl group of the cysteine residue.

Evaluation of Protein-Ligand Complex Stability

The stability of the protein-ligand complex is a critical determinant of a herbicide's potency. A more stable complex implies a longer-lasting inhibitory effect. Computational methods are extensively used to evaluate this stability, often quantified by the binding free energy (ΔG_bind). A more negative binding free energy indicates a more stable complex.

While specific binding energy data for 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide is not available, studies on other chloroacetamide derivatives provide insights into the factors contributing to complex stability. Molecular docking studies, for instance, can predict the binding affinity and the specific interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Formed between the herbicide and amino acid residues in the binding pocket.

Hydrophobic Interactions: Occur between the nonpolar parts of the herbicide and hydrophobic residues in the active site.

Van der Waals Forces: General attractive forces between the herbicide and the protein.

Covalent Bonding: As mentioned earlier, the formation of a covalent bond with a key cysteine residue dramatically increases the stability of the complex, leading to irreversible inhibition.

Molecular dynamics simulations can further probe the stability of the protein-herbicide complex over time, providing information on the dynamic behavior of the complex and the persistence of key interactions. Techniques like in silico alanine scanning can also be employed to identify key amino acid residues that contribute most significantly to the binding affinity. In this method, individual amino acid residues in the binding site are computationally mutated to alanine, and the resulting change in binding energy is calculated. Residues that cause a significant decrease in binding affinity upon mutation are considered "hot spots" for the interaction.

Table 1: Illustrative Binding Energy Contributions of Different Interaction Types for a Generic Chloroacetamide Herbicide-VLCFA Complex (Hypothetical Data)

Interaction TypeEstimated Contribution to Binding Energy (kcal/mol)
Covalent Bonding (with Cys residue)-10 to -15
Hydrogen Bonding-3 to -6
Hydrophobic Interactions-2 to -5
Van der Waals Forces-1 to -3

Note: This table presents hypothetical data to illustrate the relative contributions of different interactions to the stability of a chloroacetamide herbicide-protein complex. Actual values would vary depending on the specific herbicide and target protein.

In Silico Approaches for Herbicide Design and Optimization

The insights gained from computational studies on existing herbicides like this compound are instrumental in the rational design and optimization of new herbicidal compounds. In silico approaches significantly accelerate the discovery process by allowing for the virtual screening of large libraries of compounds and the prediction of their potential efficacy before they are synthesized and tested in the lab.

Key computational strategies in modern herbicide design include:

Structure-Based Drug Design (SBDD): This approach relies on the known three-dimensional structure of the target protein (e.g., VLCFA).

Molecular Docking: Virtual libraries of chemical compounds are docked into the active site of the target protein to identify potential inhibitors with high binding affinities and favorable interaction profiles.

De Novo Design: Algorithms are used to design novel molecules that are complementary in shape and chemical properties to the target's active site.

Ligand-Based Drug Design (LBDD): This strategy is employed when the 3D structure of the target protein is unknown. It is based on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. For chloroacetamide herbicides, QSAR studies can help identify the key structural features (e.g., substitutions on the aromatic ring) that influence their herbicidal potency. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used to search for new compounds that fit the pharmacophore.

The optimization of a lead compound like this compound would involve in silico modifications to its structure to enhance its binding affinity, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. For example, computational tools can be used to predict how different substituents on the benzyl or isopropyl groups might affect the compound's interaction with the VLCFA active site.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-N-isopropyl-N-(2-methyl-benzyl)-acetamide, and what reaction conditions are critical for achieving high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting chloroacetyl chloride with isopropyl-(2-methylbenzyl)amine. Key conditions include maintaining a low temperature (0–5°C) to control exothermicity and using a base (e.g., NaOH) to neutralize HCl byproducts. Purification via recrystallization or column chromatography ensures high purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Cl at ~700 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C, confirms substituent arrangement (e.g., isopropyl CH₃ splits, aromatic protons from the 2-methylbenzyl group). Mass spectrometry (MS) validates molecular weight .

Q. What biological assays are commonly used to evaluate the therapeutic potential of this compound?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria). Anticancer potential is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate exothermic effects and byproduct formation during synthesis?

  • Methodological Answer : Exothermicity is controlled via dropwise addition of chloroacetyl chloride under ice baths. Byproducts (e.g., diacetylation) are minimized by using excess amine. Reaction monitoring via TLC or in-situ FTIR ensures intermediate stability. Scaling up requires flow chemistry to maintain temperature gradients .

Q. How can discrepancies in NMR data (e.g., unexpected splitting or integration) be resolved when impurities are suspected?

  • Methodological Answer : Advanced techniques like 2D NMR (COSY, HSQC) clarify coupling patterns. High-resolution LC-MS detects trace impurities. Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) may resolve signal overlap. Computational tools (e.g density functional theory) predict chemical shifts for comparison .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematic substitution of the chloro, isopropyl, or benzyl groups is performed. Biological testing of analogs identifies key pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes in microbial pathways). Free-energy perturbation (FEP) simulations refine SAR models .

Q. How can computational methods predict the environmental impact or biodegradability of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and toxicity (e.g., ECOSAR). Molecular dynamics simulations assess hydrolysis rates in aqueous environments. Experimental validation via OECD 301D ready biodegradability tests complements computational data .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity across studies?

  • Methodological Answer : Cross-validate assay protocols (e.g., cell line authenticity, incubation times). Meta-analysis of literature data identifies variables like solvent choice (DMSO vs. ethanol) or assay pH. Reproduce experiments under standardized conditions and report detailed protocols to resolve discrepancies .

Q. What experimental approaches reconcile variability in synthetic yields reported in literature?

  • Methodological Answer : Design of Experiments (DoE) methodologies (e.g., factorial design) isolate critical variables (e.g., stoichiometry, temperature). In-line analytics (ReactIR) monitor reaction progress in real-time. Reproducibility is enhanced by rigorous drying of solvents and substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.